molecular formula C22H21FN4O2S B2420151 3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1251672-10-2

3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2420151
CAS RN: 1251672-10-2
M. Wt: 424.49
InChI Key: PUGINFFCTDGALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Properties

A study focused on synthesizing new heterocyclic compounds, including oxazole, pyrazoline, and pyridine entities, revealed compounds with significant anticancer activity against a panel of 60 cancer cell lines. Moreover, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Structural and Optical Characteristics

Another investigation into pyridine derivatives demonstrated their potential in electronic applications. The study reported on the thermal, structural, optical, and diode characteristics of these compounds, suggesting their utility in fabricating heterojunctions and as photosensors due to their specific optical energy gaps and electrical properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Antimycobacterial Activity

Research into nicotinic acid hydrazide derivatives, including the synthesis of compounds with oxadiazole and pyridine units, demonstrated antimycobacterial activity. These findings indicate the potential use of these compounds in developing treatments against mycobacterial infections (R.V.Sidhaye et al., 2011).

Synthesis and Evaluation as Anticancer Agents

A study on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlighted the importance of the tetrahydropyridine (THP) ring system and its derivatives in pharmacological activities. The research pointed towards the anti-inflammatory and anticancer activities of these compounds, underscoring the potential of incorporating the THP moiety to enhance biological activity (Redda & Gangapuram, 2007).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-15-11-16(2)13-19(12-15)27(14-18-7-4-5-8-20(18)23)30(28,29)21-9-6-10-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGINFFCTDGALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.